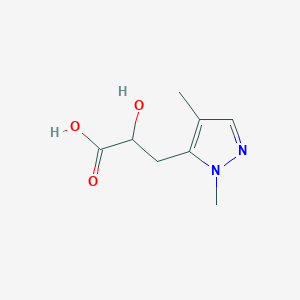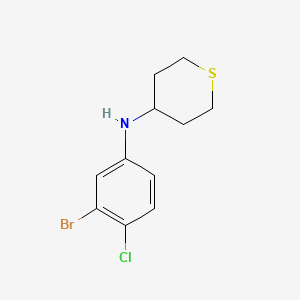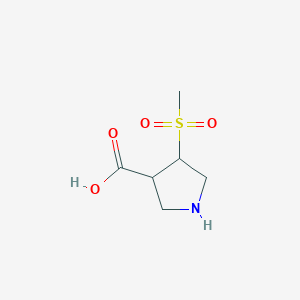
N-cyclopentyl-2-fluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-fluoro-4-methylaniline: is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group, and the benzene ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-fluoro-4-methylbenzonitrile, with cyclopentylamine under basic conditions.
Industrial Production Methods: Industrial production of N-cyclopentyl-2-fluoro-4-methylaniline typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-2-fluoro-4-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: : N-cyclopentyl-2-fluoro-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine : The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents . Industry : It is used in the production of specialty chemicals and materials, such as dyes and polymers .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-fluoro-2-methylaniline: Similar in structure but with different substitution patterns on the benzene ring.
2-Fluoro-4-methylaniline: Lacks the cyclopentyl group, making it less sterically hindered.
N-cyclopentyl-2-fluoroaniline: Similar but without the methyl group, affecting its electronic properties.
Uniqueness: : N-cyclopentyl-2-fluoro-4-methylaniline is unique due to the combination of the cyclopentyl group, fluorine atom, and methyl group, which confer distinct steric and electronic properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
BMBMTJVOFKGNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate](/img/structure/B13259259.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)


![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)
amine](/img/structure/B13259293.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)



